molecular formula C12H20O3 B13160500 Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13160500
M. Wt: 212.28 g/mol
InChI Key: HRVADCAOCIVARP-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its spiro structure and the presence of both ester and oxaspiro functionalities. This combination of features makes it a versatile compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-11(2)5-4-6-12(8-7-11)9(15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

HRVADCAOCIVARP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(CC1)C(O2)C(=O)OC)C

Origin of Product

United States

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